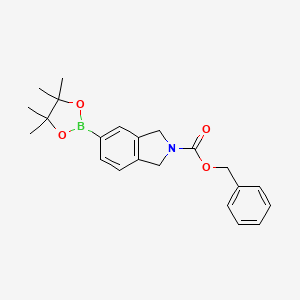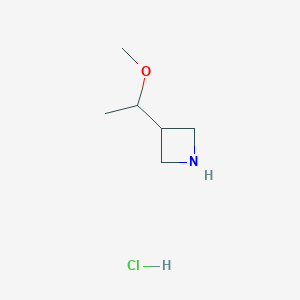
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of amines and other small molecules in aqueous solution. It has also been used as a photosensitizer for the generation of singlet oxygen and as a catalyst for the oxidation of alcohols. In addition, this compound has been used as a substrate for the study of the enzyme cytochrome P450.
Mecanismo De Acción
The mechanism of action of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine is not well understood. However, it is believed to act as an electron donor, forming a complex with cytochrome P450 that is then oxidized to form a reactive species. This reactive species can then be used to oxidize other molecules, such as alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to induce the expression of certain genes in human cells, suggesting that it may be involved in some cellular processes. In addition, it has been shown to have antioxidant properties, suggesting that it may have some protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine is its ease of synthesis and use in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be toxic if handled improperly.
Direcciones Futuras
There are a number of potential future directions for 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine. It could be used as a drug development tool, as it has been shown to induce expression of certain genes in human cells. It could also be used as a photosensitizer for the generation of singlet oxygen. In addition, it could be used as a catalyst for the oxidation of alcohols, or as a substrate for the study of cytochrome P450. Finally, it could be used to develop more efficient methods of synthesis.
Métodos De Síntesis
The synthesis of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine is relatively straightforward. It is synthesized by the reaction of pyridine-2-thiol and 5-chloropyridine in an aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is isolated by precipitation. Other methods of synthesis have been developed, including the use of a palladium-catalyzed reaction and a microwave-assisted reaction.
Propiedades
IUPAC Name |
2-(5-chloropyridin-2-yl)-4-methylsulfanyl-6-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c1-21-12-8-15(13-4-2-3-7-18-13)20-16(9-12)14-6-5-11(17)10-19-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGCBBARFFOTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=NC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)






![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)


